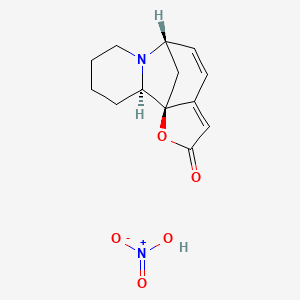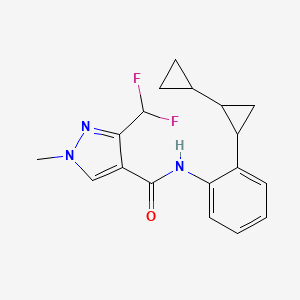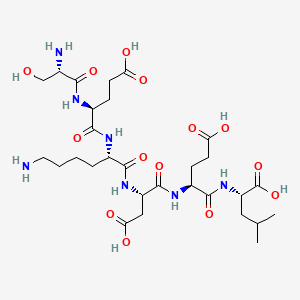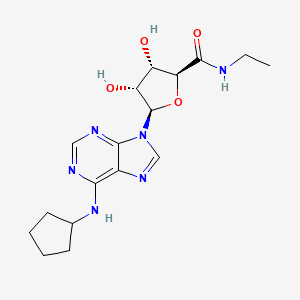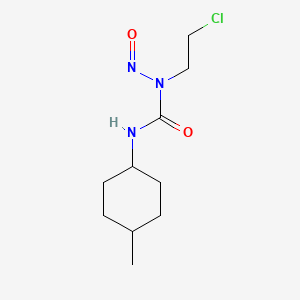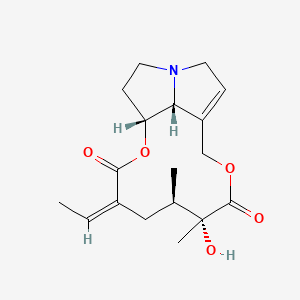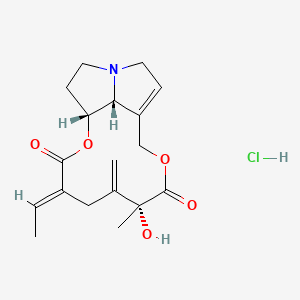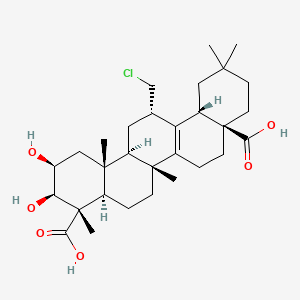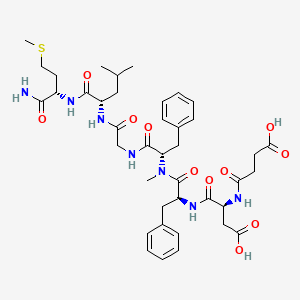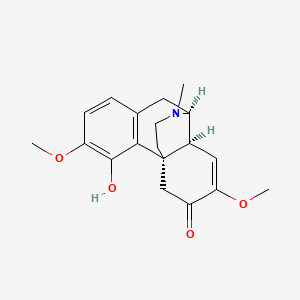
Sinomenina
Descripción general
Descripción
La sinomenina es un alcaloide de isoquinolina derivado de las raíces y tallos de la planta Sinomenium acutum, nativa de Japón y China . Tradicionalmente utilizada en la medicina herbal para tratar el reumatismo y la artritis, la this compound ha ganado una atención significativa por sus propiedades antiinflamatorias, analgésicas e inmunosupresoras . Su estructura química está relacionada con la morfina, pero no es adictiva .
Aplicaciones Científicas De Investigación
La sinomenina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizada como precursor para sintetizar diversos derivados con actividades biológicas mejoradas.
Biología: Estudiada por sus efectos en las vías celulares y la expresión genética.
Medicina: Utilizada en el tratamiento de la artritis reumatoide, la nefritis y otras enfermedades inflamatorias.
Industria: Incorporada en formulaciones farmacéuticas por sus propiedades antiinflamatorias y analgésicas.
Mecanismo De Acción
La sinomenina ejerce sus efectos a través de múltiples mecanismos:
Antiinflamatorio: Inhibe las vías NF-κB y MAPK, reduciendo la producción de citocinas proinflamatorias.
Analgésico: Modula la liberación de histamina y otros mediadores involucrados en la percepción del dolor.
Inmunosupresor: Regula la respuesta inmune al afectar la actividad de los linfocitos T y la producción de citocinas.
Antitumoral: Induce la apoptosis e inhibe la proliferación celular a través de vías como PI3K/Akt/mTOR y JAK/STAT.
Análisis Bioquímico
Biochemical Properties
Sinomenine interacts with various enzymes, proteins, and other biomolecules. It primarily exerts its effects through the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways . These interactions play a crucial role in its anti-proliferative and anti-invasive activities .
Cellular Effects
Sinomenine has significant effects on various types of cells and cellular processes. It is notably effective against breast, lung, liver, and prostate cancers . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Sinomenine also manifests anti-inflammatory and analgesic effects predominantly via the NF-κB, MAPK, and Nrf2 signaling pathways .
Molecular Mechanism
Sinomenine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits inflammation through a polypharmacological mode of action .
Temporal Effects in Laboratory Settings
Sinomenine’s effects change over time in laboratory settings. It reduces cell viability by diminishing JAK2, STAT3, p-STAT3, Snail, N-cadherin, and vimentin while increasing E-cadherin . This highlights the crucial role of the STAT3 signaling pathway in Sinomenine’s anti-proliferative and anti-invasive activities .
Dosage Effects in Animal Models
The effects of Sinomenine vary with different dosages in animal models. At high doses, Sinomenine can cause a number of side effects, such as edema and itching, convulsive central excitation, vomiting and defecation, and vasodilatation and reddening .
Metabolic Pathways
Sinomenine is involved in various metabolic pathways. It can be metabolized in the liver and excreted rapidly via the kidneys . Sinomenine can also be metabolized in rat liver microsomes, catalyzed by enzymes CYP3A1/2 and CYP2D1 which are homologous with CYP3A4 and CYP2D6 of human .
Transport and Distribution
Sinomenine is transported and distributed within cells and tissues. The tissue distribution results indicated that Sinomenine was distributed broadly and rapidly in both male and female rats . Sinomenine accumulation was greater in the liver and kidneys than in other tissues .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La sinomenina se puede sintetizar a través de diversas reacciones químicas que involucran sus grupos funcionales. La síntesis a menudo implica los siguientes pasos:
Alcalinización: El paso inicial implica la alcalinización del extracto vegetal.
Extracción: El alcaloide se extrae luego utilizando solventes como el 1-heptanol.
Lavado con agua y extracción con ácido-agua: El extracto se lava con agua y se extrae con ácido-agua.
Secado y cristalización: Finalmente, el compuesto se seca y se cristaliza para obtener this compound pura.
Métodos de producción industrial: La producción industrial de this compound normalmente sigue pasos similares, pero a mayor escala. El proceso incluye:
Extracción de Sinomenium acutum: Utilizando solventes y técnicas de extracción avanzadas.
Purificación: A través de la cristalización y otros métodos de purificación para garantizar una alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: La sinomenina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Involucrando reactivos como el peróxido de hidrógeno.
Reducción: Utilizando agentes como la amalgama de zinc (Zn-Hg) en ácido clorhídrico (HCl).
Sustitución: Halogenación con N-iodosuccinimida (NIS) y reacciones de Heck con acrilatos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno.
Reducción: Amalgama de zinc (Zn-Hg) en ácido clorhídrico.
Sustitución: N-iodosuccinimida (NIS) y acrilatos.
Productos principales:
Derivados de this compound hidrogenados en el anillo C: Obtenidos a través de reacciones de reducción y sustitución.
Comparación Con Compuestos Similares
La sinomenina es única debido a su amplio espectro de actividades biológicas y su baja toxicidad. Compuestos similares incluyen:
Morfina: Un opioide con fuertes efectos analgésicos pero con alto potencial de adicción.
Levorfanol: Otro opioide con propiedades analgésicas similares.
Dextrometorfano: Un supresor de la tos no opioide relacionado con la this compound.
La this compound destaca por su naturaleza no adictiva y sus diversas aplicaciones terapéuticas, lo que la convierte en un compuesto valioso tanto en la medicina tradicional como en la moderna .
Propiedades
IUPAC Name |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYYVPJSBIVGPH-QHRIQVFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6080-33-7 (hydrochloride salt) | |
| Record name | Sinomenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00871595 | |
| Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-53-7 | |
| Record name | Sinomenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinomenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sinomenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16892 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9α,13α,14α)-7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINOMENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63LT81K70N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


